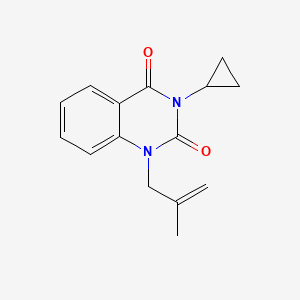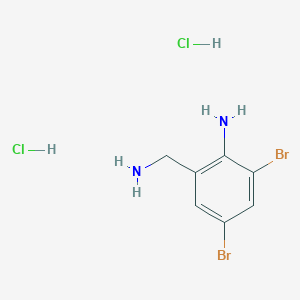![molecular formula C19H19ClN2O3 B2596280 2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921792-64-5](/img/structure/B2596280.png)
2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), an oxazepine ring (a seven-membered ring containing one oxygen and one nitrogen), and a chloro group attached to the benzene ring1.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the oxazepine ring and the attachment of the benzamide and chloro groups. However, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis1.Molecular Structure Analysis
The molecular formula of this compound is C19H19ClN2O3, and its molecular weight is 358.821. The compound contains several functional groups, including an amide, a chloro group, and an oxazepine ring. These groups can significantly influence the compound’s reactivity and properties.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might undergo hydrolysis, and the chloro group could be involved in substitution reactions. The oxazepine ring might also participate in various ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the amide could influence its solubility in different solvents. However, without specific data, it’s challenging to provide a detailed analysis of its properties1.Applications De Recherche Scientifique
Synthesis and Evaluation in Medicinal Chemistry
Analog Synthesis and Antibacterial Activity : Analog compounds of the benzamide class, including structures similar to 2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide, have been synthesized and evaluated for their antibacterial properties. For instance, a study demonstrated the synthesis of novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus, displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Heterocyclic Hybrids and Anticancer Properties : Benzimidazole-tethered oxazepine heterocyclic hybrids, related to the benzamide under discussion, have been synthesized and shown potential in anticancer applications. For example, a study synthesized a series of these hybrids and assessed their cytotoxicity against cancer cell lines, indicating potential utility in cancer treatment (Almansour et al., 2016).
Application in Biochemical Studies
Synthesis and Oxidation Studies : Related compounds have been used in studies exploring synthesis pathways and oxidation reactions. For instance, research on the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, which are structurally related to the benzamide , provides insights into the chemical behavior and potential applications of these compounds (Lévai et al., 2002).
Electrochemical Studies : Benzoxazole compounds, which share a similar structural framework, have been studied for their electrochemical behaviors. Such studies contribute to the understanding of the electrochemical properties and potential applications of benzamide derivatives (Zeybek et al., 2009).
Development in Pharmaceutical Research
- Serotonin Receptor Antagonists : Derivatives similar to 2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide have been developed as potent serotonin-3 (5-HT3) receptor antagonists. These compounds demonstrate significant potential in pharmaceutical applications, particularly in the treatment of conditions mediated by serotonin receptors (Harada et al., 1995).
Safety And Hazards
As with any chemical compound, handling “2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide” would require appropriate safety measures. However, without specific safety data, it’s difficult to provide detailed safety and hazard information1.
Orientations Futures
The study of this compound could open up new avenues in various fields, depending on its properties and biological activity. However, without more information or research on this specific compound, it’s challenging to predict specific future directions.
Please note that this analysis is based on the structure of the compound and general knowledge of chemistry. For a more accurate and detailed analysis, specific studies or resources would be needed.
Propriétés
IUPAC Name |
2-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-19(2)11-25-16-10-12(8-9-15(16)22(3)18(19)24)21-17(23)13-6-4-5-7-14(13)20/h4-10H,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYCGSOVKRILOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


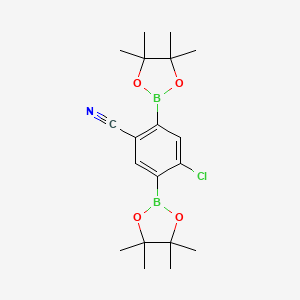
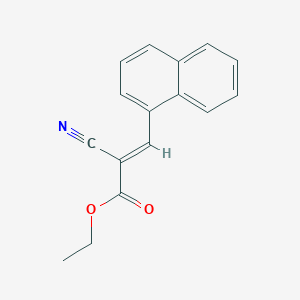
![Oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2596204.png)
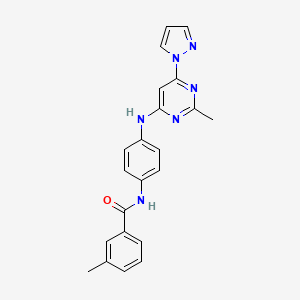
![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2596206.png)

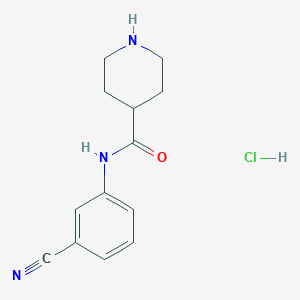
![N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2596213.png)
![1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596216.png)
![4-Chloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2596217.png)
![[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2596219.png)
